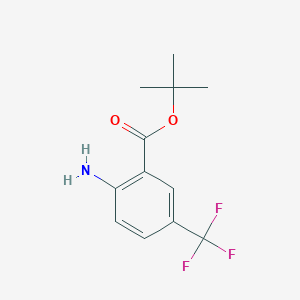

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate

説明

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate is a benzoate ester featuring a trifluoromethyl (-CF₃) group at the 5-position and an amino (-NH₂) group at the 2-position of the aromatic ring, with a tert-butyl ester moiety at the carboxylate position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group provides a reactive site for further functionalization, such as amide coupling or cyclization reactions . The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection under acidic conditions .

特性

分子式 |

C12H14F3NO2 |

|---|---|

分子量 |

261.24 g/mol |

IUPAC名 |

tert-butyl 2-amino-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-6-7(12(13,14)15)4-5-9(8)16/h4-6H,16H2,1-3H3 |

InChIキー |

IFWBPIYNBLLHDT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the borylation of an intermediate diazonium salt, which is formed by the addition of tert-butyl nitrite to an aniline starting material . This reaction can be catalyzed by a radical initiator such as benzoyl peroxide (BPO) to improve efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

化学反応の分析

Types of Reactions

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

科学的研究の応用

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: The compound’s unique properties make it useful in studying biological systems and developing bioactive molecules.

Medicine: Its structural features are explored in drug discovery and development, particularly for designing molecules with improved pharmacokinetic properties.

作用機序

The mechanism by which tert-butyl 2-amino-5-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-amino-5-(trifluoromethyl)benzoate with structurally analogous benzoate esters, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Effects on Reactivity and Stability

Key Observations :

- Steric Effects : tert-Butyl esters exhibit slower hydrolysis rates compared to methyl esters due to steric protection of the carbonyl group .

- Electronic Effects: The trifluoromethyl group at position 5 withdraws electron density, reducing the basicity of the amino group at position 2. Fluorine substituents (e.g., in tert-butyl 2-fluoro-5-(trifluoromethyl)benzoate) further decrease reactivity at adjacent positions .

- Solubility: Amino groups enhance water solubility, but this is counteracted by the hydrophobic tert-butyl and trifluoromethyl groups .

Spectroscopic Data Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notable Features |

|---|---|---|---|

| This compound | 6.85 (d, J=8.5 Hz, H-3), 7.45 (d, J=8.5 Hz, H-4) | 165.2 (C=O), 121.5 (q, CF₃) | NH₂ proton at ~5.2 ppm (broad). |

| Methyl 2-amino-5-(trifluoromethyl)benzoate | 3.90 (s, OCH₃), 6.80–7.30 (m, aromatic) | 167.8 (C=O), 122.0 (q, CF₃) | Sharper OCH₃ singlet compared to tert-butyl. |

| tert-Butyl 5-chloro-2,4-difluorobenzoate | 7.15 (m, H-6), 1.55 (s, t-Bu) | 163.5 (C=O), 155.1 (C-F) | Multiple fluorine-coupled aromatic signals. |

生物活性

Tert-butyl 2-amino-5-(trifluoromethyl)benzoate is an organic compound characterized by its unique trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₄F₃NO₂, with a molecular weight of 261.24 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, while the trifluoromethyl group enhances metabolic stability and potency against biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Trifluoromethylated compounds have been associated with enhanced interactions with cancer-related targets. For example, structure-activity relationship (SAR) studies on related benzoate analogs have shown that modifications can lead to increased agonistic activity on liver X receptors (LXR), which play a role in lipid metabolism and cancer progression .

The biological effects of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The amino group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity.

- Inhibition of Pathways : The compound may interfere with key metabolic pathways, particularly those involved in cell proliferation and survival in cancer cells.

- Stability and Potency : The trifluoromethyl group contributes to the compound's metabolic stability, allowing for prolonged action against biological targets.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other benzoate derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate | C₁₁H₁₂BrF₃N | Ethyl group enhances solubility but may reduce potency compared to tert-butyl variant. |

| Methyl 2-amino-5-bromobenzoate | C₉H₁₀BrN | Lacks trifluoromethyl group, resulting in decreased metabolic stability. |

| Phenyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate | C₁₃H₁₀BrF₃N | Contains a phenyl group which may alter pharmacokinetic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。